molecular formula C8H9BrClNO B1446896 (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS No. 1414960-64-7

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Cat. No. B1446896
M. Wt: 250.52 g/mol
InChI Key: UKCIFENUZLYBRF-FJXQXJEOSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography , NMR spectroscopy , and computational chemistry methods are often used.


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The compound’s reactivity, stability, and other chemical properties are also analyzed .

Scientific Research Applications

Synthesis and Characterization

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride serves as a precursor in the synthesis of various benzofuran derivatives, which are significant in medicinal chemistry due to their biological activities. For instance, the compound has been used in the preparation of new pyrimidines and isoxazoles bearing a benzofuran moiety. These derivatives were synthesized through reactions involving 5-bromo-2-acetylbenzofuran with different aromatic aldehydes, followed by subsequent reactions with urea, thiourea, and hydroxylamine hydrochloride to yield various pyrimidine and isoxazole derivatives. These compounds were characterized by analytical and spectral studies, highlighting their potential for further biological activity investigations (Tirlapur et al., 2010).

Biological Activities

Benzofuran derivatives synthesized from (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride have been explored for their antimicrobial properties. For example, novel benzofuran analogues synthesized from 5-bromosalicylaldehyde showed promising antimicrobial and pharmacological activities. The synthetic pathway involved the formation of 5-Bromosalicylonitrile, which was then used to produce various benzofuran compounds through cyclization reactions. These compounds underwent antimicrobial screening, demonstrating their potential as antimicrobial agents (Parameshwarappa et al., 2008).

Spectroscopic Studies

Spectroscopic techniques play a crucial role in the characterization of benzofuran derivatives. In a detailed study, (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide, a related compound, was subjected to experimental and theoretical spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV-Vis. These studies provided valuable insights into the molecular structure and properties of benzofuran derivatives, which are essential for their further application in scientific research and development (Khemalapure et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCIFENUZLYBRF-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

CAS RN

1414960-64-7
Record name 3-Benzofuranamine, 5-bromo-2,3-dihydro-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414960-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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